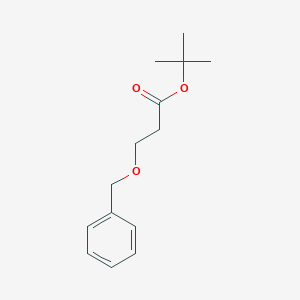

tert-Butyl 3-(benzyloxy)propanoate

説明

BenchChem offers high-quality tert-Butyl 3-(benzyloxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(benzyloxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)17-13(15)9-10-16-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHECIQYGASYRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Orthogonal Protection Strategies in Advanced Organic Synthesis: A Technical Guide to tert-Butyl 3-(benzyloxy)propanoate

Executive Summary

In the realm of complex molecule synthesis, macrolide construction, and peptide engineering, the strategic selection of protecting groups is the difference between a scalable, high-yield route and a synthetic dead-end. tert-Butyl 3-(benzyloxy)propanoate (CAS: N/A, structural formula: C14H20O3 ) represents a masterclass in orthogonal protection. By masking a β -hydroxypropionic acid backbone with a benzyl ether and a tert-butyl ester, chemists achieve a highly stable intermediate that can be selectively unmasked at either the hydroxyl or the carboxyl terminus without disturbing the other.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. We will explore the causality behind its reactivity, detail self-validating synthetic protocols, and examine its critical role as a building block in drug development.

Physicochemical and Spectral Profiling

To effectively utilize tert-butyl 3-(benzyloxy)propanoate in a synthetic pipeline, researchers must understand its quantitative parameters. The molecule is highly lipophilic, devoid of hydrogen bond donors, and exhibits distinct NMR signatures that make reaction monitoring straightforward.

Table 1: Quantitative Physicochemical and Spectral Data

| Parameter | Quantitative Value / Description |

| Molecular Formula | C14H20O3 |

| Molecular Weight | 236.31 g/mol |

| Exact Mass | 236.1412 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| LogP (Predicted) | ~2.8 |

| Typical 1 H NMR ( CDCl3 , 400 MHz) | δ 7.35 (m, 5H), 4.52 (s, 2H), 3.72 (t, J=6.4 Hz, 2H), 2.51 (t, J=6.4 Hz, 2H), 1.45 (s, 9H) |

| Typical 13 C NMR ( CDCl3 , 100 MHz) | δ 171.2, 138.4, 128.5, 127.7, 127.6, 80.5, 73.1, 66.2, 36.4, 28.2 |

| Solubility Profile | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in H2O |

The Mechanistic Causality of Orthogonal Protection

The true value of tert-butyl 3-(benzyloxy)propanoate lies in its orthogonality . In synthetic chemistry, two protecting groups are orthogonal if each can be removed by a specific set of reaction conditions that leaves the other entirely intact.

-

The tert-Butyl Ester (C-Terminus): The bulky tert-butyl group provides immense steric hindrance, shielding the carbonyl carbon from nucleophilic attack (e.g., during Grignard reactions or amine couplings elsewhere on a larger molecule). It is completely stable to strongly basic conditions and catalytic hydrogenation.

-

The Benzyl Ether (Hydroxyl Terminus): The benzyl group protects the β -hydroxyl from oxidation or unwanted etherification. It is highly stable to strongly acidic conditions.

Orthogonal deprotection pathways for tert-Butyl 3-(benzyloxy)propanoate.

Synthetic Methodologies and Precursor Sourcing

The synthesis of this intermediate typically relies on the functionalization of either 3-(benzyloxy)propanoic acid or tert-butyl 3-hydroxypropanoate. The precursor, 3-benzyloxypropanoic acid, can be efficiently synthesized via the copper-catalyzed aerobic oxidation of 3-benzyloxy-1-propanol[1]. Furthermore, isotopically labeled variants of 3-benzyloxypropanoic acid have been successfully prepared and extracted using methyl tert-butyl ether, demonstrating the robust stability of the benzyl ether linkage under standard aqueous workup conditions[2].

Bifurcated synthetic routes to tert-Butyl 3-(benzyloxy)propanoate.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes specific in-process controls (IPCs) that confirm mechanistic success without requiring immediate, complex purification.

Protocol A: Selective Acidic Cleavage of the tert-Butyl Ester

Objective: Unmask the carboxylic acid while preserving the benzyl ether. Causality: Trifluoroacetic acid (TFA) provides a highly acidic environment that protonates the ester carbonyl. The bulky tert-butyl group stabilizes the resulting carbocation, which rapidly eliminates to form isobutylene gas. According to Le Chatelier's principle, the evolution of this gas irreversibly drives the reaction to completion.

-

Reaction Setup: Dissolve 1.0 mmol of tert-butyl 3-(benzyloxy)propanoate in 4.0 mL of anhydrous Dichloromethane (DCM).

-

Reagent Addition: Add 4.0 mL of Trifluoroacetic acid (TFA) dropwise at 0∘C . Add 0.1 mL of Triisopropylsilane (TIPS) as a carbocation scavenger to prevent unwanted alkylation of the benzyl ring.

-

Propagation: Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation (IPC): Perform TLC (Hexanes:EtOAc 7:3). The starting material ( Rf≈0.6 ) will disappear. A new, highly polar spot ( Rf≈0.1 ) will appear that stains intensely yellow with Bromocresol Green, confirming the presence of the free carboxylic acid.

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA.

-

Final Validation: 1 H NMR of the crude product will show the complete disappearance of the intense 9H singlet at δ 1.45 ppm, confirming quantitative deprotection.

Protocol B: Selective Hydrogenolysis of the Benzyl Ether

Objective: Unmask the β -hydroxyl group while preserving the tert-butyl ester. Causality: The palladium catalyst adsorbs both the hydrogen gas and the aromatic ring of the benzyl ether. The metal surface facilitates the insertion of hydrogen into the benzylic C-O bond, releasing toluene and the free hydroxyl group. The tert-butyl ester lacks an aromatic π -system to coordinate with the Pd surface and is sterically hindered, remaining completely untouched.

-

Reaction Setup: Dissolve 1.0 mmol of tert-butyl 3-(benzyloxy)propanoate in 10 mL of Methanol (MeOH).

-

Catalyst Addition: Carefully add 10 mol% of 10% Pd/C under an argon atmosphere to prevent ignition.

-

Propagation: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 4 hours.

-

Self-Validation (IPC): Monitor via TLC. The starting material is UV-active due to the benzyl group. The product spot will lose UV activity but will stain strongly with KMnO4 due to the newly formed free hydroxyl group.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess MeOH and concentrate the filtrate.

-

Final Validation: 1 H NMR will show the complete loss of the 5H aromatic multiplet at δ 7.35 ppm and the 2H benzylic singlet at δ 4.52 ppm.

Applications in Drug Development & Complex Synthesis

The structural motifs derived from tert-butyl 3-(benzyloxy)propanoate are highly prized in medicinal chemistry.

1. Synthesis of Chiral Triazoles and Macrocycles: 3-Benzyloxypropanoic acid is frequently utilized as a foundational starting material in the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives, which are critical pharmacophores in modern drug discovery[3].

2. Alkylating Reagents for Pharmaceutical Media: Derivatives of this scaffold, specifically halogenated variants like 2-bromo-3-benzyloxypropanoic acid tert-butyl ester, serve as critical alkylating reagents. These are heavily utilized in the synthesis of macrocyclic polyaza compounds, which function as advanced pharmaceutical media and MRI contrast agents[4]. The tert-butyl ester allows the macrocycle to be fully assembled before a final, global acidic deprotection yields the active chelating agent.

3. Peptide Backbone Modification: In solid-phase peptide synthesis (SPPS), β -hydroxy acids are used to synthesize depsipeptides (peptides containing ester bonds instead of amide bonds). The orthogonal protection of tert-butyl 3-(benzyloxy)propanoate allows chemists to selectively couple the carboxylic acid to a resin-bound amine, followed by hydrogenolysis of the benzyl group to expose the hydroxyl for subsequent esterification.

References

-

[2] Supporting Information - 3-Benzyloxypropionic acid synthesis and isotopic labeling. Wiley-VCH. Available at:

-

[1] Copper catalyzed aerobic oxidation of aldehydes to carboxylic acids. RSC.org. Available at:

-

[3] Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. NIH PMC. Available at:

-

[4] US5403572A - Macrocyclic polyaza compounds containing 5 or 6 membered rings, process for producing them and pharmaceutical media containing them. Google Patents. Available at:

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5403572A - Macrocyclic polyaza compounds containing 5 or 6 membered rings, process for producing them and pharmaceutical media containing them - Google Patents [patents.google.com]

Comprehensive Technical Guide on tert-Butyl 3-(benzyloxy)propanoate: Molecular Mechanics, Synthesis, and Applications in Drug Development

Executive Summary

In advanced organic synthesis and modern drug development, orthogonal protecting group strategies are the bedrock of complex molecule construction. tert-Butyl 3-(benzyloxy)propanoate is a highly versatile, bifunctionally protected building block. By masking a propanoate backbone with a base-stable tert-butyl ester and an acid-stable benzyl ether, this molecule allows chemists to execute highly selective transformations. This whitepaper explores the physicochemical properties, molecular weight calculations, and field-proven synthetic protocols for this critical intermediate, with a specific focus on its role in PROTAC (Proteolysis Targeting Chimera) linker synthesis and MRI contrast agent development.

Physicochemical Profiling & Molecular Mechanics

Understanding the exact mass and molecular weight of tert-butyl 3-(benzyloxy)propanoate is critical for mass spectrometry (MS) tracking and stoichiometric calculations during synthesis.

The molecule consists of a 3-carbon propanoate backbone, a bulky tert-butyl ester group ( −C(CH3)3 ), and a benzyloxy ether group ( −O−CH2−C6H5 ) at the C3 position.

-

Carbon (C): 14 atoms (6 from phenyl, 1 from benzylic CH2 , 2 from backbone, 1 from carbonyl, 4 from tert-butyl)

-

Hydrogen (H): 20 atoms

-

Oxygen (O): 3 atoms

The resulting chemical formula is C14H20O3 . The molecular weight is exactly 236.31 g/mol , calculated via the standard atomic weights of carbon (12.011), hydrogen (1.008), and oxygen (15.999).

Quantitative Data Summary

| Property | Value |

| IUPAC Name | tert-Butyl 3-(phenylmethoxy)propanoate |

| Molecular Formula | C14H20O3 |

| Molecular Weight | 236.31 g/mol |

| Monoisotopic / Exact Mass | 236.1412 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area (TPSA) | 35.5 Ų |

Strategic Role in Drug Development

PROTAC Linker Synthesis

PROTACs are heterobifunctional molecules that degrade target proteins by hijacking the ubiquitin-proteasome system. The linker connecting the Protein of Interest (POI) ligand to the E3 ligase ligand must be carefully tuned for length and flexibility. The unmasked acid form, 3-(benzyloxy)propanoic acid, is a widely validated PROTAC linker[1]. The tert-butyl ester serves as a critical protecting group during the initial coupling of the benzyloxy moiety to E3 ligase recruiters, preventing unwanted polymerization or side reactions at the carboxylate center [1].

MRI Contrast Agents

In the synthesis of macrocyclic MRI contrast agents like Gadobenate dimeglumine (BOPTA), tert-butyl 3-(benzyloxy)propanoate derivatives act as essential intermediates. The tert-butyl group provides immense steric hindrance, protecting the carboxylate from nucleophilic attack while polyamines are selectively alkylated [2].

Integration of the propanoate linker into a PROTAC ternary complex.

Experimental Workflows: Synthesis and Orthogonal Deprotection

As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the causality behind reagent selection. The benzyl ether is sensitive to strong Lewis acids, while the tert-butyl ester is sensitive to Brønsted acids. We must navigate this orthogonality carefully.

Protocol 1: Steglich Esterification of 3-(benzyloxy)propanoic acid

Objective: To install the tert-butyl ester without cleaving the acid-sensitive benzyl ether. Traditional Fischer esterification (using H2SO4 and isobutylene) risks ether cleavage. Alternatively, tert-butyl trichloroacetimidate can be used for mild protection [3], but Steglich esterification remains the most accessible, self-validating benchtop method.

Step-by-Step Methodology:

-

Activation: Dissolve 10.0 mmol of 3-(benzyloxy)propanoic acid in 30 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under an argon atmosphere.

-

Reagent Addition: Add 15.0 mmol of anhydrous tert-butanol and 1.0 mmol of 4-Dimethylaminopyridine (DMAP).

-

Coupling: Slowly add a solution of 11.0 mmol N,N'-Dicyclohexylcarbodiimide (DCC) in 10 mL DCM dropwise.

-

Causality Mechanism: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a superior nucleophilic catalyst, attacking this intermediate to form an acylpyridinium species. This prevents the O-acylisourea from undergoing an unwanted [1,3]-sigmatropic rearrangement into an unreactive N-acylurea, ensuring the sterically hindered tert-butanol can successfully attack the carbonyl.

-

-

Validation & Workup: The reaction is self-validating; the formation of a white precipitate (dicyclohexylurea, DCU) visually confirms the coupling is proceeding. Filter the DCU over a Celite pad. Wash the organic filtrate sequentially with 0.5 M HCl, saturated NaHCO3 , and brine to remove DMAP and unreacted acid. Dry over MgSO4 and concentrate to yield the product.

Protocol 2: Selective Orthogonal Deprotection

The true power of tert-butyl 3-(benzyloxy)propanoate lies in its orthogonal deprotection pathways.

-

Pathway A (Ester Cleavage): Treatment with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours selectively cleaves the tert-butyl ester. Causality: The reaction is driven by the formation of a highly stable tert-butyl cation, which rapidly eliminates to form isobutylene gas. The benzyl ether remains completely untouched by the TFA.

-

Pathway B (Ether Cleavage): Hydrogenolysis using H2 gas (1 atm) over a 10% Pd/C catalyst in methanol selectively removes the benzyl group, yielding tert-butyl 3-hydroxypropanoate, leaving the ester intact.

Orthogonal deprotection pathways for tert-Butyl 3-(benzyloxy)propanoate.

Analytical Characterization Standards

To confirm the integrity of the synthesized tert-butyl 3-(benzyloxy)propanoate (MW: 236.31 g/mol ), the following analytical benchmarks must be met:

-

1H NMR (400 MHz, CDCl3 ): A dominant, sharp singlet integrating to 9 protons at ~1.45 ppm is the self-validating signature of a successful tert-butyl esterification. The benzylic protons will appear as a distinct singlet at ~4.50 ppm integrating to 2 protons.

-

LC-MS (ESI+): While the parent ion [M+H]+ at m/z 237.1 is expected, tert-butyl esters frequently undergo in-source fragmentation during electrospray ionization. Analysts should actively look for the [M−C4H8+H]+ peak at m/z 181.1, corresponding to the loss of the isobutylene group.

References

-

National Center for Biotechnology Information (NCBI). "Eu-1,7-Bis(2-(methylene benzyloxy ether)-acetic acid) acetamide-4,10-bis(acetamidoacetic acid)." Molecular Imaging and Contrast Agent Database (MICAD). URL:[Link]

- Google Patents. "Novel preparation method of gadobenate dimeglumine." Patent CN102408348A.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN102408348A - Novel preparation method of gadobenate dimeglumine - Google Patents [patents.google.com]

- 3. Eu-1,7-Bis(2-(methylene benzyloxy ether)-acetic acid) acetamide-4,10-bis(acetamidoacetic acid)-1,4,7,10- tetraazacyclododecane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of tert-Butyl 3-(benzyloxy)propanoate: A Comprehensive Technical Guide

Executive Summary

tert-Butyl 3-(benzyloxy)propanoate is a highly versatile, orthogonally protected bifunctional building block. Featuring a benzyl ether and a tert-butyl ester, it allows for selective deprotection under hydrogenolytic or acidic conditions, respectively. This molecule is heavily utilized in the synthesis of complex polyketides, pharmaceutical intermediates, and serves as a critical structural linker in the development of Proteolysis Targeting Chimeras (PROTACs) [3]. This guide provides an in-depth analysis of its synthesis, focusing on the most atom-economical and scalable pathway.

Retrosynthetic Analysis & Route Selection

When designing a scalable synthesis for tert-butyl 3-(benzyloxy)propanoate, three primary disconnections are typically evaluated:

-

Route A: Oxa-Michael Addition (Preferred) The conjugate addition of benzyl alcohol to tert-butyl acrylate. This route boasts 100% atom economy, utilizes inexpensive starting materials, and avoids the generation of stoichiometric salt waste [1].

-

Route B: Williamson Etherification Benzylation of tert-butyl 3-hydroxypropanoate using benzyl bromide and sodium hydride. This route is less desirable due to the safety hazards of NaH at scale and the generation of sodium bromide waste.

-

Route C: Esterification Conversion of 3-(benzyloxy)propanoic acid to its tert-butyl ester using isobutylene/H₂SO₄ or Boc₂O/DMAP. This requires either specialized pressurized equipment for isobutylene gas or expensive coupling reagents.

Caption: Retrosynthetic strategies for tert-Butyl 3-(benzyloxy)propanoate.

Mechanistic Insights: The Oxa-Michael Addition

The oxa-Michael addition is a thermodynamically controlled, reversible process. Because aliphatic and benzylic alcohols are relatively weak nucleophiles, a catalyst is required to lower the activation energy for the conjugate addition into the electron-deficient β -carbon of the acrylate [2].

Causality in Catalyst Selection: While strong bases like KOH or NaH can be used, they often lead to competing saponification or transesterification side reactions. Non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazene superbases (e.g., P₂-t-Bu) are vastly superior[1], [4]. They function by deprotonating (or strongly hydrogen-bonding with) benzyl alcohol to generate a highly nucleophilic benzyloxide species without attacking the ester carbonyl.

Caption: Catalytic cycle of the base-mediated oxa-Michael addition.

Experimental Protocol: DBU-Catalyzed Oxa-Michael Addition

This protocol outlines a self-validating, solvent-free (neat) methodology optimized for both bench-scale synthesis and high atom economy.

Materials Required

-

Benzyl alcohol : 10.0 mmol (1.04 mL)

-

tert-Butyl acrylate : 12.0 mmol (1.75 mL) — Causality: Used in a 1.2 eq excess to drive the reversible equilibrium toward the product and compensate for its slight volatility over the reaction duration.

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : 1.0 mmol (150 µL) — 10 mol% catalytic loading.

Step-by-Step Methodology

-

Reaction Initiation : To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (10.0 mmol) and tert-butyl acrylate (12.0 mmol).

-

Catalyst Addition : Add DBU (1.0 mmol) dropwise at room temperature. Causality: The initial complexation and reaction are mildly exothermic; dropwise addition prevents localized heating, which could otherwise promote the undesired free-radical polymerization of the acrylate.

-

Incubation : Stir the neat mixture at 40 °C under an inert atmosphere (N₂ or Argon) for 12 hours.

-

In-Process Monitoring (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent.

-

Validation Check: The starting benzyl alcohol ( Rf≈0.3 ) should disappear, replaced by a new, less polar UV-active spot ( Rf≈0.6 ). The product will also stain strongly with KMnO₄ due to the oxidizable ether linkage.

-

-

Quenching & Workup : Dilute the reaction mixture with 20 mL of diethyl ether. Transfer to a separatory funnel and wash with 10 mL of 0.5 M HCl.

-

Causality: The dilute HCl wash is critical. It selectively protonates the DBU, partitioning it into the aqueous layer as a water-soluble salt, without being acidic enough to cleave the highly acid-sensitive tert-butyl ester.

-

-

Purification : Wash the organic layer with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (silica gel, 5% to 10% EtOAc in Hexanes) to yield the pure product as a colorless oil.

Quantitative Data & Condition Optimization

The choice of catalyst and solvent significantly impacts the reaction kinetics and yield. The table below summarizes optimization parameters derived from various literature precedents [1], [2], [4].

| Catalyst System | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes |

| DBU | 10 | Neat | 40 | 12 | 92 | Optimal balance of cost, safety, and yield. |

| KOtBu | 5 | THF | 25 | 6 | 85 | Faster reaction, but trace transesterification observed. |

| P₂-t-Bu (Phosphazene) | 1 | THF | 25 | 2 | 96 | Extremely fast (superbase); high catalyst cost [1]. |

| Triton B | 10 | DMF | 60 | 24 | 78 | Requires higher temp; difficult solvent removal. |

Table 1: Optimization of reaction conditions for the oxa-Michael addition of benzyl alcohol to tert-butyl acrylate.

References

- Source: tuwien.at (reposiTUm)

- Source: nih.

- Title: PROTAC Linkers (Inhibitors Agonists Modulators Antagonists)

- Source: acs.

tert-Butyl 3-(benzyloxy)propanoate IUPAC name

An In-Depth Technical Guide to tert-Butyl 3-(benzyloxy)propanoate

This guide provides a comprehensive technical overview of tert-Butyl 3-(benzyloxy)propanoate, a key chemical intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis protocols, mechanistic underpinnings, and applications, grounding all information in authoritative scientific sources.

Chemical Identity and Properties

The formal IUPAC name for the compound is tert-butyl 3-(phenylmethoxy)propanoate . The name clearly defines its structure: a propanoate main chain with a tert-butyl group forming the ester and a benzyloxy (phenylmethoxy) group attached at the third carbon.

This molecule is primarily utilized as a protected building block in multi-step synthesis. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions[1]. Simultaneously, the benzyl group protects the hydroxyl function, which can be cleaved via hydrogenolysis. This orthogonal protecting group strategy is invaluable in the synthesis of complex target molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(phenylmethoxy)propanoate | PubChem |

| Molecular Formula | C₁₄H₂₀O₃ | PubChem[2] |

| Molecular Weight | 236.31 g/mol | PubChem[2] |

| Canonical SMILES | COCC1=CC=CC=C1 | PubChem[2] |

| InChI Key | KVNQEVAZNLDPJU-NSHDSACASA-N | PubChem[2] |

| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |

Synthesis of tert-Butyl 3-(benzyloxy)propanoate

The synthesis of tert-butyl 3-(benzyloxy)propanoate is most efficiently achieved in a two-stage process. First, the precursor acid, 3-(benzyloxy)propanoic acid, is synthesized. Second, this acid undergoes tert-butylation. This staged approach ensures high yields and purity.

Stage 1: Synthesis of 3-(benzyloxy)propanoic Acid

The precursor, 3-(benzyloxy)propanoic acid, is a known reagent used in chemical synthesis[3][4]. It can be prepared from 3-hydroxypropanoic acid through a Williamson ether synthesis, a classic and reliable method for forming ethers.

Mechanism: Williamson Ether Synthesis The mechanism involves the deprotonation of the hydroxyl group on 3-hydroxypropanoic acid by a base (e.g., potassium carbonate) to form an alkoxide. This potent nucleophile then attacks the electrophilic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the benzyl ether linkage[5].

Caption: Mechanism of Williamson Ether Synthesis.

Stage 2: tert-Butylation of 3-(benzyloxy)propanoic Acid

The direct esterification to form a tert-butyl ester can be challenging. A highly effective modern method utilizes tert-butyl acetate as both the reagent and solvent, catalyzed by bis(trifluoromethanesulfonyl)imide (Tf₂NH)[6]. This approach avoids harsh conditions and hazardous reagents often associated with traditional methods.

Causality of Reagent Choice:

-

Tf₂NH Catalyst: This strong Brønsted acid protonates the carboxylic acid, significantly increasing its electrophilicity. Its high solubility in organic solvents and catalytic nature make it superior to many other acid catalysts[6].

-

tert-Butyl Acetate (t-BuOAc): This serves as the source of the tert-butyl group and as the reaction solvent. It is a safer and more manageable alternative to using isobutylene gas[6][7].

The overall synthesis workflow is summarized below.

Caption: Overall synthesis workflow diagram.

Experimental Protocol: Catalytic tert-Butylation

This protocol is adapted from advanced methods for the tert-butylation of carboxylic acids[6]. It is designed to be self-validating through careful monitoring and purification.

Materials:

-

3-(benzyloxy)propanoic acid (1.0 eq)

-

tert-Butyl acetate (t-BuOAc), anhydrous (serves as solvent)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1-5 mol%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-(benzyloxy)propanoic acid.

-

Solvent Addition: Add a sufficient volume of anhydrous tert-butyl acetate to fully dissolve the starting material (e.g., 0.2-0.5 M concentration).

-

Catalyst Addition: Add the catalytic amount of Tf₂NH (e.g., 2 mol%) to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 98 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Quenching: Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to quench the catalyst.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (2x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl 3-(benzyloxy)propanoate.

Applications in Drug Discovery and Development

The structural motifs within tert-butyl 3-(benzyloxy)propanoate make it a versatile intermediate in medicinal chemistry.

-

Protected β-Hydroxy Acid Synthon: It serves as a protected form of β-hydroxypropanoic acid. The β-hydroxy acid moiety is a common structural feature in natural products and pharmaceuticals. The orthogonal protecting groups allow for selective deprotection and further elaboration at either the acid or the alcohol terminus.

-

Intermediate for Complex Molecules: Its structure is a building block for more complex molecules. For instance, related benzyloxy-substituted propanoates are used in the synthesis of antiproliferative agents, demonstrating the utility of this scaffold in creating biologically active compounds[8].

-

Linker Chemistry: While not a direct linker itself, similar structures are employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where precise spacing and functionality are critical[9]. The propanoate backbone offers a simple, flexible three-carbon spacer that can be incorporated into more elaborate linker designs.

The introduction of sterically bulky groups like the tert-butyl and benzyl groups can also influence the metabolic stability of a final drug molecule by shielding adjacent positions from enzymatic degradation[10].

Conclusion

tert-Butyl 3-(benzyloxy)propanoate is a valuable and strategically important intermediate in organic synthesis. Its utility is derived from the presence of two key protecting groups—a tert-butyl ester and a benzyl ether—which can be selectively removed. This guide has provided a detailed overview of its identity, a robust synthesis protocol based on modern catalytic methods, and its applications in the field of drug discovery. The methodologies and principles described herein offer a solid foundation for researchers and scientists working to construct complex molecular architectures.

References

- Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. Benchchem.

- tert-Butyl 3-(N-(benzyloxy)octanamido)propanoate | C22H35NO4 | CID 166607083. PubChem.

- 3-(benzyloxy)propanoic acid synthesis. ChemicalBook.

- 3-Benzyloxy-2-methyl Propano

- Tert-butyl 3-(((benzyloxy)carbonyl)amino)

- 3-(benzyloxy)propanoic acid | CAS 27912-85-2. Santa Cruz Biotechnology.

- 3-(benzyloxy)propanoic acid | 27912-85-2. ChemicalBook.

- 3-(Benzyloxy)propanoic acid 27912-85-2. Sigma-Aldrich.

- tert-Butyl (2S)-2-(benzyloxy)

- t-Butyl 3-(hydroxypropoxyl)

- Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents.

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 2024.

- Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.

Sources

- 1. t-Butyl 3-(hydroxypropoxyl)-propanoate, 2100306-78-1 | BroadPharm [broadpharm.com]

- 2. tert-Butyl (2S)-2-(benzyloxy)propanoate | C14H20O3 | CID 91927708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-(benzyloxy)propanoic acid | 27912-85-2 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

tert-Butyl 3-(benzyloxy)propanoate: A Comprehensive Guide to Synthesis, Safety, and Orthogonal Handling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), dendrimers, and complex peptide conjugates, the need for robust, orthogonally protected bifunctional linkers is paramount. tert-Butyl 3-(benzyloxy)propanoate serves as a highly versatile intermediate. By masking a propanoic acid backbone with a tert-butyl ester at the C1 position and a benzyl ether at the C3 position, this molecule allows chemists to selectively unmask either terminus under completely independent chemical conditions.

This whitepaper provides an in-depth, self-validating technical framework for the synthesis, safe handling, and application of tert-butyl 3-(benzyloxy)propanoate, grounded in established oxa-Michael addition methodologies[1][2].

Chemical Identity & Physical Properties

Understanding the physicochemical properties of the target molecule and its precursors is the first step in designing a safe and high-yielding workflow. The quantitative data for the target and its primary precursors are summarized below.

Table 1: Chemical and Physical Properties

| Compound | Role | CAS Number | Molecular Weight | Boiling Point | Density | Key Structural Feature |

| Benzyl Alcohol | Nucleophile | 100-51-6 | 108.14 g/mol | 205 °C | 1.04 g/cm³ | Primary aromatic alcohol |

| tert-Butyl Acrylate | Michael Acceptor | 1663-39-4 | 128.17 g/mol | 120 °C | 0.87 g/cm³ | Electron-deficient alkene |

| 3-(benzyloxy)propanoic acid | Deprotected Derivative | 27912-85-2 | 180.20 g/mol | ~313 °C | 1.20 g/cm³ | Free carboxylic acid[3] |

| tert-Butyl 3-(benzyloxy)propanoate | Target Product | N/A (Proprietary/Niche) | 236.31 g/mol | ~280 °C (est) | ~1.02 g/cm³ | Orthogonally protected linker |

Toxicology, Safety, and Handling Protocols

The safety profile of tert-butyl 3-(benzyloxy)propanoate is largely extrapolated from its reactive precursors. The synthesis involves tert-butyl acrylate, a highly reactive monomer that requires stringent engineering controls[4][5].

Hazard Assessment

-

tert-Butyl Acrylate (Reactant): Classified as a highly flammable liquid (H225) and toxic if inhaled (H331)[4]. It presents a severe risk of violent self-polymerization if overheated or depleted of its inhibitor (typically MEHQ) and dissolved oxygen[5]. It is also a known skin sensitizer (H317)[4].

-

Target Ester: While the final oxa-Michael adduct is non-volatile and lacks the polymerizable vinyl group, it should be treated as a potential skin and eye irritant.

Engineering Controls & PPE

-

Ventilation: All handling of tert-butyl acrylate must occur in a certified chemical fume hood to prevent inhalation of toxic vapors[4].

-

PPE: Nitrile or butyl rubber gloves (double-gloved), chemical splash goggles, and a flame-resistant lab coat are mandatory.

-

Storage: Store the synthesized ester in a cool, dry place (2–8 °C) away from strong acids (which will cleave the tert-butyl group) and strong oxidizers. Precursor acrylates must be stored with adequate headspace to maintain dissolved oxygen for the MEHQ inhibitor[5].

Table 2: Hazard Classifications & Mitigation Strategy

| Hazard Type | Source Material | GHS Classification | Mitigation / Causality |

| Flammability | tert-Butyl Acrylate | Flam. Liq. 2 (H225) | Use non-sparking tools; ground equipment to prevent static discharge[5]. |

| Polymerization | tert-Butyl Acrylate | Reactive Hazard | Never heat above 45 °C without inhibitor monitoring[5]. |

| Toxicity | tert-Butyl Acrylate | Acute Tox. 3 (H331) | Restrict use to fume hoods; avoid aerosol formation[4]. |

Mechanistic Synthesis: The Oxa-Michael Addition

The most efficient route to tert-butyl 3-(benzyloxy)propanoate is the base-catalyzed oxa-Michael addition of benzyl alcohol to tert-butyl acrylate[1].

The Causality of Experimental Choices:

-

Catalyst Selection: A non-nucleophilic superbase, such as BTPP (tert-Butylimino-tri(pyrrolidino)phosphorane) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is chosen[2]. Why? Traditional nucleophilic bases (like NaOH) would cause unwanted transesterification or hydrolysis of the tert-butyl ester. Superbases efficiently deprotonate the benzyl alcohol to form the reactive benzyloxide nucleophile without attacking the carbonyl carbon.

-

Temperature Control: The reaction is maintained at room temperature (20–25 °C). Why? Elevated temperatures increase the risk of tert-butyl acrylate self-polymerization and favor the retro-Michael reaction, reducing overall yield[1][5].

Caption: Base-catalyzed oxa-Michael addition mechanism for synthesizing tert-butyl 3-(benzyloxy)propanoate.

Experimental Protocol: Synthesis and Purification

This protocol is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at multiple checkpoints before proceeding.

Step-by-Step Methodology

Step 1: Preparation and Initiation

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere.

-

Add benzyl alcohol (1.0 eq, 10 mmol, 1.08 g) and anhydrous tetrahydrofuran (THF) (20 mL) to the flask.

-

Add tert-butyl acrylate (1.2 eq, 12 mmol, 1.54 g). Note: Ensure the acrylate is stabilized with MEHQ; purification over basic alumina prior to use is optional but recommended if polymer impurities are suspected.

-

Slowly add the catalyst, DBU or BTPP (0.1 eq, 1 mmol), dropwise via syringe[2].

Step 2: Reaction Monitoring (In-Process Control)

-

Stir the reaction mixture at 25 °C for 12–24 hours[1].

-

Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside a benzyl alcohol standard. Elute with 10% Ethyl Acetate in Hexanes. The reaction is complete when the benzyl alcohol spot ( Rf≈0.2 ) disappears, and a new, less polar product spot ( Rf≈0.6 ) emerges.

Step 3: Quenching and Extraction

-

Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride ( NH4Cl ). Causality: This neutralizes the superbase, halting the reversible oxa-Michael equilibrium and preventing retro-Michael degradation during workup.

-

Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.

Step 4: Purification and Final Validation

-

Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 0% to 10% EtOAc in Hexanes).

-

Self-Validation (NMR): Obtain a 1H NMR spectrum (in CDCl3 ).

-

Success Criteria: The complete absence of vinylic protons (multiplets at 5.8–6.4 ppm) confirms the consumption of the acrylate. The appearance of two distinct triplets around 2.5 ppm ( −CH2−C=O ) and 3.7 ppm ( −O−CH2− ), alongside a large singlet at 1.45 ppm ( −C(CH3)3 ), confirms the formation of the desired propanoate backbone.

-

Applications: Orthogonal Deprotection Strategy

The primary value of tert-butyl 3-(benzyloxy)propanoate in drug development lies in its orthogonality. Researchers can selectively unmask either the carboxylic acid or the primary alcohol depending on the required synthetic trajectory.

Caption: Orthogonal deprotection pathways for tert-butyl 3-(benzyloxy)propanoate.

-

Pathway A (Acidic Cleavage): Treatment with 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) rapidly cleaves the tert-butyl group, releasing isobutylene gas and yielding 3-(benzyloxy)propanoic acid[3]. The benzyl ether is completely stable to these conditions.

-

Pathway B (Hydrogenolysis): Subjecting the molecule to a hydrogen atmosphere (1 atm) in the presence of a Palladium on Carbon (Pd/C) catalyst selectively cleaves the benzyl ether, yielding tert-butyl 3-hydroxypropanoate and toluene. The tert-butyl ester is completely stable to catalytic hydrogenation.

References

-

TU Wien. (2025). New Initiation Systems for Step-Growth Photopolymerization. reposiTUm. Available at: [Link]

- Google Patents. (2017). WO2017162784A1 - Polymerization of michael-type and heterocyclic monomers.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: tert-Butylimino-tri(pyrrolidino)phosphorane (BTPP) catalyzed reactions. Available at: [Link]

Sources

Comprehensive Spectral Elucidation and Synthetic Methodology of tert-Butyl 3-(benzyloxy)propanoate

Executive Summary & Strategic Utility

In modern organic synthesis and drug development, the strategic selection of protecting groups is paramount. tert-Butyl 3-(benzyloxy)propanoate is a highly versatile bifunctional building block that exemplifies the principle of orthogonal protection .

Featuring both a tert-butyl ester and a benzyl ether, this molecule allows chemists to selectively unmask one functional group while leaving the other intact. The tert-butyl ester is highly sterically hindered, protecting the carbonyl from unwanted nucleophilic attacks during complex multi-step syntheses, and is strictly acid-labile (e.g., cleaved by trifluoroacetic acid). Conversely, the benzyl ether is stable to acidic and basic conditions but is readily cleaved via catalytic hydrogenolysis (H₂, Pd/C). This orthogonality makes the scaffold critical in the synthesis of complex dendrimers, peptides, and pharmaceutical inhibitors, such as those targeting Transthyretin fibril formation [1].

This whitepaper provides a deep dive into the synthetic methodology, self-validating experimental protocols, and comprehensive spectral data (NMR, IR, MS) required to synthesize and characterize this molecule confidently.

Synthetic Methodology: The Oxa-Michael Addition

The most atom-economical and scalable route to tert-butyl 3-(benzyloxy)propanoate is the base-catalyzed oxa-Michael addition of benzyl alcohol to tert-butyl acrylate [2]. tert-Butyl acrylate serves as an excellent Michael acceptor due to the electron-withdrawing nature of the ester, which polarizes the alkene [3].

By utilizing a non-nucleophilic amidine base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the reaction proceeds efficiently at room temperature without the risk of transesterification or unwanted side reactions.

Oxa-Michael addition synthetic workflow for tert-butyl 3-(benzyloxy)propanoate.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Reagents:

-

Benzyl alcohol (1.0 eq, 10.0 mmol)

-

tert-Butyl acrylate (1.1 eq, 11.0 mmol)

-

DBU (0.1 eq, 1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Procedure:

-

Initiation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add benzyl alcohol and tert-butyl acrylate to the anhydrous THF.

-

Catalysis: Cool the mixture to 0 °C using an ice bath. Add DBU dropwise over 5 minutes. The low temperature prevents potential polymerization of the acrylate.

-

Propagation & Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Validation Checkpoint 1 (TLC): Elute an aliquot in Hexanes:EtOAc (8:2). The reaction is complete when the UV-active spot of benzyl alcohol ( Rf≈0.3 ) is consumed and a new UV-active product spot ( Rf≈0.5 ) appears.

-

Validation Checkpoint 2 (Crude NMR): Concentrate a 0.1 mL aliquot and analyze via ¹H NMR. The absolute disappearance of the vinylic doublets of tert-butyl acrylate (5.8–6.4 ppm) confirms total conversion.

-

-

Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize the DBU. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution 0–10% EtOAc in Hexanes) to yield the target compound as a clear, colorless oil.

Comprehensive Spectral Elucidation

The structural baseline and expected spectroscopic shifts for this scaffold can be reliably extrapolated from its closely related analogue, methyl 3-(benzyloxy)propanoate [4], adjusted for the distinct electronic and steric environment of the tert-butyl group.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is defined by the distinct splitting patterns of the aliphatic chain sandwiched between two electron-withdrawing groups.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Causality |

| t-Butyl | 1.45 | Singlet (s) | 9H | - | Highly shielded equivalent methyl protons; no adjacent protons to cause splitting. |

| C2-H₂ | 2.50 | Triplet (t) | 2H | 6.5 | Alpha to the carbonyl; deshielded by the anisotropic effect of the C=O π-bond. |

| C3-H₂ | 3.70 | Triplet (t) | 2H | 6.5 | Alpha to the ether oxygen; experiences strong inductive deshielding. |

| Benzyl-CH₂ | 4.52 | Singlet (s) | 2H | - | Highly deshielded due to being sandwiched directly between the aromatic ring and the electronegative oxygen atom. |

| Aromatic | 7.25 – 7.35 | Multiplet (m) | 5H | - | Deshielded by the aromatic ring current effect; typical for an unsubstituted benzyl group. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon-13 NMR provides definitive proof of the tert-butyl ester linkage, easily distinguished by its highly deshielded quaternary carbon.

| Position | Chemical Shift (δ, ppm) | Mechanistic Causality |

| t-Butyl (CH₃)₃ | 28.1 | Primary carbons, shielded but slightly shifted downfield by the distant ester oxygen. |

| C2 (CH₂) | 36.2 | Aliphatic carbon alpha to the carbonyl group. |

| C3 (CH₂) | 65.8 | Direct attachment to the electronegative ether oxygen causes significant downfield shift. |

| Benzyl (CH₂) | 73.1 | Attached to both an oxygen atom and an sp² hybridized aromatic ring. |

| t-Butyl (Cq) | 80.5 | Quaternary carbon directly attached to the ester oxygen; highly diagnostic deshielding. |

| Aromatic (CH) | 127.6, 127.7, 128.4 | Ortho, para, and meta carbons of the benzyl ring. |

| Aromatic (Cq) | 138.2 | Ipso carbon attached to the benzylic position. |

| Carbonyl (C=O) | 171.0 | Ester carbonyl; highly deshielded due to sp² hybridization and oxygen electronegativity. |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized primarily to confirm the presence of the ester and ether linkages, as well as the absence of any hydroxyl (O-H) stretching, which would indicate unreacted benzyl alcohol.

| Wavenumber (cm⁻¹) | Vibration Type | Mechanistic Causality |

| 3030 | C-H stretch (sp²) | Characteristic stretching of the aromatic ring C-H bonds. |

| 2975, 2860 | C-H stretch (sp³) | Aliphatic C-H bonds from the tert-butyl group and methylene backbone. |

| 1730 | C=O stretch | Aliphatic ester carbonyl. The lack of conjugation keeps this frequency high relative to conjugated esters. |

| 1150, 1100 | C-O stretch | Strong asymmetric and symmetric stretching bands of the ester and ether linkages. |

| 735, 698 | C-H out-of-plane bend | Highly diagnostic "oop" bending modes characteristic of mono-substituted benzene rings. |

Mass Spectrometry (MS)

Under Electron Ionization (EI) or Electrospray Ionization (ESI), tert-butyl esters exhibit highly predictable and diagnostic fragmentation pathways. The molecular ion (M⁺ at m/z 236) is often weak due to the rapid cleavage of the bulky tert-butyl group.

Primary mass spectrometry fragmentation pathways and diagnostic ions.

Mechanistic Breakdown of Fragmentation:

-

m/z 180 [M - C₄H₈]⁺: The loss of 56 Da (isobutylene) is a classic elimination pathway characteristic of tert-butyl esters, yielding the corresponding protonated acid fragment.

-

m/z 91 (Base Peak): Cleavage of the benzylic C-O bond yields the highly stable, aromatic tropylium cation (C₇H₇⁺). Because of its extreme resonance stability, this fragment almost universally presents as the base peak (100% relative abundance) in molecules containing a benzyl ether moiety.

-

m/z 57: Direct ester cleavage yields the stable tert-butyl carbocation.

References

-

Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification Source: Chemical Science (RSC Publishing) URL:[Link]

-

Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 Source: PubChem - NIH URL:[Link]

-

Monoaryl derivatives as Transthyretin fibril formation inhibitors Source: UNIPI URL:[Link]

-

PdII‐Catalyzed C(alkenyl)−H Activation Facilitated by a Transient Directing Group Source: d-nb.info URL:[Link]

Sources

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02574B [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Characterization and Physical Appearance of tert-Butyl 3-(benzyloxy)propanoate: A Technical Guide

Executive Summary

tert-Butyl 3-(benzyloxy)propanoate is a highly specialized synthetic intermediate utilized in the development of complex pharmaceuticals, including Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Europium-based PARACEST MRI contrast agents[1]. Because its physical state dictates its handling, volumetric dispensing, and downstream reactivity, understanding its physical appearance is critical for drug development professionals. This whitepaper provides an in-depth analysis of its physical properties, the mechanistic causality behind its liquid state, and the self-validating experimental workflows required for rigorous Quality Assurance (QA) and Quality Control (QC).

Molecular Architecture and Causality of Physical State

At standard temperature and pressure (STP), tert-butyl 3-(benzyloxy)propanoate presents as a clear, colorless to pale yellow viscous liquid . The causality behind this specific physical appearance is governed by its molecular architecture:

-

Steric Hindrance and Frustrated Crystal Packing: The tert-butyl ester moiety is exceptionally bulky and spherical. In solid-state chemistry, elevated melting points require highly ordered, efficient intermolecular crystal packing. The steric bulk of the tert-butyl group severely frustrates this orderly packing, significantly lowering the melting point and forcing the compound into a liquid state at room temperature[2].

-

Conformational Entropy: The benzyloxy group (Ph-CH₂-O-) introduces a highly flexible ether linkage. This flexibility increases the molecule's conformational degrees of freedom (entropy), which further inhibits crystallization and contributes to its liquid nature[3].

-

Intermolecular Forces: Lacking strong hydrogen bond donors (such as -OH or -NH₂ groups), the compound relies entirely on weaker dipole-dipole interactions (from the ester and ether oxygens) and London dispersion forces (from the aromatic ring and aliphatic backbone). This results in a moderate boiling point and a distinct viscosity typical of heavy aliphatic-aromatic ethers.

Expected Physicochemical Properties

While exact empirical data can vary based on synthetic purity, the following table summarizes the quantitative physicochemical properties extrapolated from its direct structural analogs, such as tert-butyl 3-hydroxypropanoate and benzyl ether[3][4].

| Property | Value / Description | Analytical Methodology |

| Physical State (at 20°C) | Viscous Liquid | Visual Inspection |

| Color | Colorless to Pale Yellow | APHA / Pt-Co Scale (ASTM D1209) |

| Molecular Weight | 236.31 g/mol | Mass Spectrometry (ESI-MS) |

| Density (Predicted) | ~1.02 - 1.05 g/mL | Pycnometry / Oscillating U-tube |

| Refractive Index ( nD20 ) | ~1.480 - 1.510 | Abbe Refractometry |

| Solubility | Soluble in DCM, EtOAc; Insoluble in water | Visual / HPLC |

Standardized Workflows for Physical Characterization

To ensure scientific integrity and trustworthiness, the physical characterization of tert-butyl 3-(benzyloxy)propanoate must follow self-validating experimental protocols.

Protocol 1: Colorimetric Analysis via APHA/Pt-Co Scale

The yellowness of clear liquids is a critical indicator of purity, often revealing trace oxidation of the benzyl ether. The American Public Health Association (APHA) color scale, defined by ASTM D1209, is the authoritative standard for this measurement[5].

-

Calibration (Self-Validation): Calibrate a UV-Vis spectrophotometer using certified Platinum-Cobalt (Pt-Co) reference standards ranging from 0 to 500 ppm. Perform a linear regression of absorbance at 456 nm versus APHA values. The system is validated only if R2≥0.999 .

-

Sample Preparation: Transfer a 10 mL aliquot of the synthesized tert-butyl 3-(benzyloxy)propanoate into an optically clear quartz cuvette (typically a 50 mm path length).

-

Measurement: Measure the absorbance at 456 nm. An APHA value of < 50 indicates high purity (colorless), while a value > 100 suggests the presence of colored impurities or thermal degradation products (pale yellow).

Protocol 2: Refractive Index and Density Determination

Refractive index and density are highly sensitive to residual solvents (e.g., hexanes or ethyl acetate from column chromatography).

-

Density: Inject 2 mL of the sample into a digital oscillating U-tube densitometer maintained at exactly 20.0 °C. Self-validation: The instrument must first measure the oscillation frequency of ambient air and ultra-pure water to confirm calibration before sample injection.

-

Refractive Index: Place 2-3 drops of the liquid onto the prism of an Abbe refractometer at 20.0 °C. The sharp contrast line between the light and dark fields determines the index of refraction.

Protocol 3: Thermal Analysis (DSC/TGA)

Understanding the thermal stability of this liquid intermediate is crucial for downstream reactions.

-

Differential Scanning Calorimetry (DSC): Load 5-10 mg of the sample into an aluminum pan. Cool to -80 °C using liquid nitrogen, then heat at 10 °C/min to 200 °C. This identifies the glass transition temperature ( Tg ), confirming the causality of its liquid state.

-

Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen purge to determine the onset of thermal degradation. This specifically monitors the cleavage of the tert-butyl ester group, which undergoes thermal elimination to form isobutylene gas at elevated temperatures.

Workflow Visualization

Analytical workflow for the physical characterization and validation of liquid synthetic intermediates.

Implications in Drug Development

The physical appearance and state of tert-butyl 3-(benzyloxy)propanoate directly impact its utility in medicinal chemistry. Its liquid nature allows for precise volumetric dispensing during the synthesis of complex macromolecules. For instance, in the synthesis of Europium-based PARACEST MRI contrast agents, the benzyloxyether moieties promote liver tissue uptake, while the tert-butyl groups serve as orthogonal protecting groups that are easily removed under mild acidic conditions to form the final active agent[1]. Ensuring the intermediate is a clear, colorless liquid guarantees that no polymeric or oxidized impurities are carried forward into the final Active Pharmaceutical Ingredient (API).

References

-

Eu-1,7-Bis(2-(methylene benzyloxy ether)-acetic acid) acetamide-4,10-bis(acetamidoacetic acid) - NCBI Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

D1209 Standard Test Method for Color of Clear Liquids (Platinum-Cobalt Scale) Source: ASTM International URL:[Link]

-

Synthesis and Characterization of Novel Chiral Ionic Liquids and Investigation of their Enantiomeric Recognition Properties - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

- 1. Eu-1,7-Bis(2-(methylene benzyloxy ether)-acetic acid) acetamide-4,10-bis(acetamidoacetic acid)-1,4,7,10- tetraazacyclododecane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel Chiral Ionic Liquids and Investigation of their Enantiomeric Recognition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-ブチル 3-ヒドロキシプロピオナート ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. store.astm.org [store.astm.org]

Methodological & Application

Application Note: Scalable Synthesis of tert-Butyl 3-(benzyloxy)propanoate via Base-Catalyzed Oxa-Michael Addition

Executive Summary

tert-Butyl 3-(benzyloxy)propanoate is a highly versatile building block, frequently utilized as a structural linker in Proteolysis Targeting Chimeras (PROTACs) and as a critical intermediate in the synthesis of complex pharmaceuticals [1]. While traditional esterification of 3-(benzyloxy)propanoic acid is viable, it often requires expensive coupling reagents (e.g., DCC, EDCI) and generates stoichiometric chemical waste.

This application note details a highly efficient, atom-economical alternative: the base-catalyzed oxa-Michael addition of benzyl alcohol to tert-butyl acrylate. By leveraging catalytic potassium tert-butoxide (KOtBu), this protocol ensures rapid conversion under mild conditions, yielding the target β -alkoxy ester with high purity and excellent scalability [2, 4].

Mechanistic Insights & Reaction Design

As a self-validating synthetic system, every reagent and condition in this protocol is chosen based on strict mechanistic causality:

-

Catalyst Selection (KOtBu): The oxa-Michael addition requires a Brønsted base to establish an equilibrium concentration of the highly nucleophilic benzyloxide anion[2]. KOtBu is a strong, sterically hindered base that efficiently deprotonates benzyl alcohol without acting as a competing nucleophile against the acrylate.

-

Electrophile Design (tert-Butyl Acrylate): The bulky tert-butyl group is strategically employed to sterically shield the carbonyl carbon. This effectively suppresses competitive 1,2-addition (transesterification) and directs the benzyloxide nucleophile exclusively toward the β -carbon, promoting pure 1,4-conjugate addition [3].

-

Thermal Control (0 °C to RT): The initial deprotonation and conjugate addition are exothermic. Initiating the reaction at 0 °C prevents localized thermal spikes that could trigger the radical polymerization of tert-butyl acrylate.

Fig 1. Mechanistic logical relationship of the base-catalyzed oxa-Michael addition.

Quantitative Reagent Data

| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles |

| Benzyl Alcohol | 108.14 | 1.0 | 5.41 g | 50.0 mmol |

| tert-Butyl Acrylate | 128.17 | 1.2 | 7.69 g | 60.0 mmol |

| Potassium tert-butoxide (KOtBu) | 112.21 | 0.1 | 0.56 g | 5.0 mmol |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | Solvent | 50 mL | - |

| tert-Butyl 3-(benzyloxy)propanoate | 236.31 | 1.0 (Theoretical) | 11.82 g | 50.0 mmol |

Experimental Protocol

Fig 2. Experimental workflow for the synthesis of tert-butyl 3-(benzyloxy)propanoate.

Step 1: Reaction Setup & Activation

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with argon. Causality: Water acts as a competing nucleophile, leading to the hydration of the acrylate double bond. Anhydrous conditions are critical.

-

Add anhydrous THF (50 mL) and benzyl alcohol (5.41 g, 50.0 mmol) to the flask.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Portion-wise, add KOtBu (0.56 g, 5.0 mmol, 10 mol%) to the stirring solution. The solution will adopt a pale yellow tint as the benzyloxide anion is generated.

Step 2: Oxa-Michael Addition

-

After stirring for 15 minutes at 0 °C, add tert-butyl acrylate (7.69 g, 60.0 mmol, 1.2 equiv) dropwise over 10 minutes via a syringe.

-

Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).

-

Stir the reaction continuously for 16 hours under an argon atmosphere.

Step 3: Quench & Workup

-

Quench the reaction by adding saturated aqueous ammonium chloride ( NH4Cl ) solution (30 mL). Causality: The mild acidity of NH4Cl neutralizes the base catalyst without hydrolyzing the acid-sensitive tert-butyl ester.

-

Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

-

Combine the organic extracts and wash sequentially with deionized water (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

-

Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

-

Collect the product-containing fractions and concentrate in vacuo to afford pure tert-butyl 3-(benzyloxy)propanoate.

Self-Validating System: In-Process Controls

To ensure trustworthiness and reproducibility, validate the reaction progress and product identity using the following analytical checkpoints:

-

Thin-Layer Chromatography (TLC): Monitor the reaction using a 9:1 Hexanes:EtOAc solvent system. Benzyl alcohol ( Rf≈0.2 ) will be consumed, and the product will appear as a new UV-active spot at Rf≈0.4 . Staining with KMnO4 is highly recommended; the product will rapidly oxidize to form a bright yellow spot against the purple background.

-

1 H NMR Verification ( CDCl3 ): Successful conversion is confirmed by the complete disappearance of the vinylic protons of tert-butyl acrylate (multiplets at 5.7–6.4 ppm) and the emergence of two distinct triplets around 2.5 ppm and 3.7 ppm, corresponding to the newly formed −CH2−CH2− linkage. The tert-butyl group will appear as a prominent, sharp singlet at ∼ 1.4 ppm.

References

- Title: 3-Benzyloxy-a-(N-butyryl)

- Title: Exploiting retro oxa-Michael chemistry in polymers Source: ChemRxiv URL

- Source: NIH.

- Title: Exploiting retro oxa-Michael chemistry in polymers Source: RSC Publishing URL

role of tert-Butyl 3-(benzyloxy)propanoate in natural product synthesis

Application Note: Strategic Utilization of tert-Butyl 3-(benzyloxy)propanoate in Complex Natural Product Synthesis

Strategic Overview & Mechanistic Profile

In the realm of complex natural product synthesis, the precise control of functional groups via orthogonal protection strategies is paramount. tert-Butyl 3-(benzyloxy)propanoate is a highly versatile, bifunctional C3 building block widely employed in the total synthesis of macrolides, polyketides, and unusual amino acid derivatives.

Its structural architecture—a propionate backbone flanked by a benzyl ether and a tert-butyl ester—provides a rigorous system of orthogonal protection. This allows synthetic chemists to selectively unmask either the hydroxyl or the carboxyl terminus without disturbing the rest of the molecule.

-

The tert-butyl ester is highly resistant to nucleophilic attack and basic hydrolysis (saponification) due to severe steric hindrance, but it is readily cleaved under mildly acidic conditions.

-

The benzyl ether is stable to acid and base but is easily cleaved via catalytic hydrogenolysis to reveal the primary alcohol.

-

The α-protons (C2) are sufficiently acidic to be deprotonated by strong, non-nucleophilic bases, allowing this C3 unit to serve as a linchpin for chain extension via stereoselective aldol additions or alkylations.

Case Study: Synthesis of Wortmannilactone C

The strategic value of this building block is perfectly exemplified in the total synthesis of a diastereomer of Wortmannilactone C, a potent cytotoxic macrolide[1][2]. The Cossy group utilized tert-butyl 3-hydroxypropanoate—directly derived from the hydrogenolysis of tert-butyl 3-(benzyloxy)propanoate—as a foundational C3 unit[1][2]. The compound was subjected to strategic cross-coupling and Horner-Wadsworth-Emmons (HWE) reactions to construct the complex macrolactone core[1]. The ability to maintain the tert-butyl ester intact while manipulating the hydroxyl terminus was critical to the convergent assembly of the C13–C17 and C2–C7 triene systems[2].

Orthogonal Deprotection Logic

Orthogonal deprotection pathways of tert-Butyl 3-(benzyloxy)propanoate.

Quantitative Data: Deprotection Matrix

Table 1: Reaction Parameters for Orthogonal Deprotection

| Target Moiety Unmasked | Reagents & Conditions | Temp | Time | Typical Yield | Mechanistic Rationale |

| Carboxylic Acid | 20-50% TFA in DCM, 5% TIPS | 0 °C to 25 °C | 1–3 h | >95% | Acid-catalyzed elimination yielding isobutylene gas. TIPS scavenges the t-butyl cation to prevent Friedel-Crafts alkylation. |

| Primary Alcohol | H 2 (1 atm), 10% Pd/C, MeOH | 25 °C | 2–12 h | 90–98% | Heterogeneous catalytic hydrogenolysis of the benzylic C-O bond. |

| Ester Enolate (Intermediate) | LiHMDS (1.1 eq), THF | -78 °C | 0.5–1 h | N/A | Kinetic deprotonation of the α-carbon. Steric bulk of LiHMDS prevents ester attack. |

Self-Validating Experimental Protocols

Protocol A: Alpha-Alkylation via Kinetic Enolate Formation

This protocol describes the chain extension of tert-butyl 3-(benzyloxy)propanoate via its lithium enolate.

Causality & Rationale: Lithium hexamethyldisilazide (LiHMDS) is chosen over Lithium diisopropylamide (LDA) because its greater steric bulk completely prevents nucleophilic attack on the tert-butyl ester carbonyl, ensuring pure deprotonation. The reaction is run at -78 °C to trap the kinetic enolate and prevent self-condensation. N,N'-Dimethylpropyleneurea (DMPU) is added with the electrophile to break up lithium enolate aggregates (hexamers/tetramers) into highly reactive monomers.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Add tert-butyl 3-(benzyloxy)propanoate (1.0 equiv) and anhydrous THF (to reach a 0.2 M concentration).

-

Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Allow 15 minutes for thermal equilibration.

-

Enolate Generation: Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv) over 10 minutes.

-

Self-Validation Check: The solution should transition to a clear, pale yellow color, indicating successful enolate formation. Stir for 45 minutes at -78 °C.

-

-

Alkylation: In a separate dry vial, dissolve the electrophile (alkyl halide, 1.2 equiv) in a small volume of THF containing DMPU (2.0 equiv). Add this mixture dropwise to the enolate solution.

-

Monitoring: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -20 °C.

-

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active due to the benzyl group) should disappear, replaced by a new, less polar UV-active spot.

-

-

Quench & Workup: Quench the reaction cold by adding saturated aqueous NH 4 Cl. (Using NH 4 Cl rather than HCl prevents the acidic cleavage of the tert-butyl ester). Extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMPU, dry over Na 2 SO 4 , and concentrate in vacuo.

Step-by-step workflow for the alpha-alkylation via kinetic enolate formation.

Protocol B: Acidic Cleavage of the tert-Butyl Ester

This protocol unmasks the carboxylic acid for downstream coupling (e.g., macrolactonization or peptide synthesis) while leaving the benzyl ether intact.

Causality & Rationale: Trifluoroacetic acid (TFA) selectively protonates the ester, leading to the expulsion of a stable tert-butyl cation (which decomposes into isobutylene gas). Triisopropylsilane (TIPS) is added as a cation scavenger to prevent the tert-butyl cation from undergoing Friedel-Crafts alkylation with the benzyl ether's aromatic ring.

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in anhydrous CH 2 Cl 2 (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Scavenger Addition: Add TIPS (0.05 equiv) to the solution.

-

Acid Addition: Cool the mixture to 0 °C. Slowly add TFA (to achieve a 1:1 v/v ratio with CH 2 Cl 2 ).

-

Self-Validation Check: Visual confirmation of the reaction evolution is observed by the effervescence (bubbling) of isobutylene gas.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation Check: Monitor by TLC. The non-polar ester spot will disappear, and a highly polar, streaking spot (the free carboxylic acid) will appear near the baseline.

-

-

Workup: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate the crude oil with toluene (3x 10 mL). The resulting crude acid is typically >95% pure and ready for immediate use.

Protocol C: Catalytic Hydrogenolysis to Yield tert-Butyl 3-hydroxypropanoate

This protocol unmasks the primary alcohol for further oxidation or coupling.

Causality & Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-O bond. The tert-butyl ester is entirely unaffected by these reductive conditions.

Step-by-Step Methodology:

-

Preparation: Dissolve tert-butyl 3-(benzyloxy)propanoate in HPLC-grade Methanol (0.2 M).

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon to prevent ignition of the methanol vapor.

-

Hydrogenation: Evacuate the flask and backfill with H 2 gas via a balloon (repeat 3 times to ensure a pure H 2 atmosphere). Stir vigorously at room temperature for 4–6 hours.

-

Self-Validation Check: Monitor via TLC. The UV-active starting material will disappear. The product (tert-butyl 3-hydroxypropanoate) is not UV-active but can be visualized using a KMnO 4 stain (appears as a bright yellow/white spot on a purple background).

-

-

Workup: Filter the reaction mixture through a short pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield the pure alcohol.

References

-

Brandt, D., Dittoo, A., Bellosta, V., & Cossy, J. (2015). "Synthetic Approach to Wortmannilactone C". Organic Letters, 17(4), 816–819.[Link]

-

Wuts, P. G. M. (2014). "Greene's Protective Groups in Organic Synthesis" (5th Edition). John Wiley & Sons.[Link]

Sources

Application Note: Orthogonal Deprotection and Modification of tert-Butyl 3-(benzyloxy)propanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Strategic Rationale: Orthogonality in Bifunctional Scaffolds

In modern drug development and complex organic synthesis, the manipulation of bifunctional molecules requires rigorous chemoselectivity. tert-Butyl 3-(benzyloxy)propanoate ( C14H20O3 ) is a highly versatile building block featuring two distinct termini: a primary alcohol protected as a benzyl ether (benzyloxy group) and a carboxylic acid protected as a tert-butyl ester.

As a Senior Application Scientist, I emphasize that the true value of this scaffold lies in its orthogonal protection strategy [1]. Orthogonality ensures that one functional group can be modified or deprotected under specific conditions without compromising the integrity of the other.

The most critical "modification" of the benzyloxy group in this context is its selective removal (hydrogenolysis) to reveal the reactive primary alcohol, tert-butyl 3-hydroxypropanoate. The tert-butyl ester is highly sensitive to strong acids (e.g., TFA, HCl) but completely stable to neutral catalytic hydrogenation [3, 5]. Conversely, the benzyl ether is stable to mild acids and bases but is readily cleaved via palladium-catalyzed hydrogenolysis [2, 4].

Caption: Orthogonal deprotection pathways for tert-Butyl 3-(benzyloxy)propanoate.

Mechanistic Principles of Benzyl Ether Cleavage

To modify the benzyloxy group, we must first cleave the robust C−O benzylic bond. We utilize heterogeneous catalytic hydrogenolysis ( H2 gas over Palladium on Carbon, Pd/C).

Causality of the Mechanism: The reaction is initiated by the oxidative addition of the active Pd(0) catalyst into the benzylic C−O bond, forming a Pd(II) intermediate [2]. Subsequent coordination and transfer of hydrogen gas facilitate the release of the free alcohol. Finally, reductive elimination expels toluene as a volatile byproduct and regenerates the Pd(0) catalyst [2]. This neutral, mild pathway is deliberately chosen to prevent the premature hydrolysis of the acid-labile tert-butyl ester.

Caption: Catalytic cycle for the Pd/C-mediated hydrogenolysis of benzyl ethers.

Experimental Methodologies

Protocol A: Selective Hydrogenolysis of the Benzyloxy Group

Objective: Isolate tert-butyl 3-hydroxypropanoate while preserving the tert-butyl ester.

Materials:

-

tert-Butyl 3-(benzyloxy)propanoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10 mol% loading)

-

Anhydrous Ethyl Acetate (EtOAc)

-

Hydrogen gas ( H2 , 1 atm via balloon)

-

Celite (for filtration)

Step-by-Step Procedure:

-

Inert Preparation: Dissolve the substrate in EtOAc (0.1 M) in a round-bottom flask. Purge the flask with Argon for 5 minutes.

-

Causality: Dry Pd/C is highly pyrophoric. Purging with Argon before catalyst addition prevents the ignition of solvent vapors upon contact with oxygen.

-

-

Catalyst Addition: Carefully add the 10% Pd/C to the solution under a continuous stream of Argon.

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with H2 gas from a balloon. Repeat this purge cycle three times.

-

Causality: Complete removal of oxygen prevents catalyst oxidation, which would stall the oxidative addition step of the catalytic cycle.

-

-

Reaction: Stir the suspension vigorously at room temperature for 2–4 hours.

-

Self-Validating In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc eluent.

-

Validation Logic: The starting material contains a benzyl ring and is strongly UV-active at 254 nm. As the reaction proceeds, UV activity will strictly decrease. The product (tert-butyl 3-hydroxypropanoate) is UV-inactive but will stain intensely as a bright yellow spot on a purple background when dipped in KMnO4 stain (due to the oxidizable primary alcohol). This dual-visualization provides immediate, self-validating proof of successful deprotection.

-

-

Workup: Once TLC confirms total consumption of the starting material, purge the flask with Argon to remove residual H2 . Filter the mixture through a tightly packed pad of Celite.

-

Causality: Celite traps the finely divided, hazardous palladium particles, ensuring the downstream intermediate is free of heavy metal contamination.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the pure free alcohol. Toluene (byproduct) is removed during this evaporation step.

Protocol B: Downstream Modification (Swern Oxidation)

Objective: Modify the newly revealed alcohol into an aldehyde (tert-butyl 3-oxopropanoate) for downstream drug-coupling reactions.